molecular formula C8H8ClFN2 B1292135 2-(2-Chloro-4-fluorophenyl)acetimidamide

2-(2-Chloro-4-fluorophenyl)acetimidamide

Cat. No.: B1292135
M. Wt: 186.61 g/mol
InChI Key: LMSVCPFUQGYMFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-4-fluorophenyl)acetimidamide is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with an ethanimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-fluorophenyl)acetimidamide typically involves the reaction of 2-chloro-4-fluorobenzonitrile with appropriate reagents under controlled conditions. One common method involves the use of hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to convert the nitrile group to an amidoxime, followed by further reaction to form the ethanimidamide group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluorophenyl)acetimidamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The ethanimidamide group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include substituted benzene derivatives with different nucleophiles replacing the chloro or fluoro groups.

    Oxidation: Products include corresponding oxides or carboxylic acids.

    Reduction: Products include amines or reduced derivatives of the original compound.

    Hydrolysis: Products include carboxylic acids and amines.

Scientific Research Applications

2-(2-Chloro-4-fluorophenyl)acetimidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluorophenyl)acetimidamide involves its interaction with molecular targets such as enzymes or receptors. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorobenzonitrile: A precursor in the synthesis of 2-(2-Chloro-4-fluorophenyl)acetimidamide.

    2-Chloro-4-fluoroaniline: A related compound with similar substituents but different functional groups.

    2-Chloro-4-fluorobenzamide: Another benzene derivative with similar substituents.

Uniqueness

This compound is unique due to the presence of both chloro and fluoro substituents along with the ethanimidamide group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H8ClFN2

Molecular Weight

186.61 g/mol

IUPAC Name

2-(2-chloro-4-fluorophenyl)ethanimidamide

InChI

InChI=1S/C8H8ClFN2/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H3,11,12)

InChI Key

LMSVCPFUQGYMFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CC(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.